molecular formula C6H8N2O2 B2400463 1-Cyclopropylimidazolidine-2,4-dione CAS No. 1178392-11-4

1-Cyclopropylimidazolidine-2,4-dione

Cat. No.: B2400463
CAS No.: 1178392-11-4
M. Wt: 140.142
InChI Key: BIYPTAUZHQKYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylimidazolidine-2,4-dione is a cyclic urea derivative. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.142 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h3-4,9H,1-2H2,(H,7,10) . The molecule consists of a five-membered ring with nitrogen at positions 1 and 3, and two carbonyl functional groups at positions 2 and 4 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.142 . It is a powder at room temperature .

Scientific Research Applications

Antimycobacterial Applications

1-Cyclopropylimidazolidine-2,4-dione and its derivatives have been explored for antimycobacterial properties. A study found that hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone displayed moderate to good activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Ponnuchamy et al., 2014).

Antimicrobial Properties

Compounds synthesized from this compound have shown promise in antimicrobial applications. For instance, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was evaluated for their efficacy in lowering the antimicrobial MIC in gyrase resistance mutants compared to wild-type strains, indicating their potential in addressing antibiotic resistance (German et al., 2008).

Antidepressant and Anxiolytic Potential

Research has explored the use of this compound derivatives in psychiatric applications. Specifically, derivatives have shown potential as antidepressants and anxiolytics due to their affinity for 5-HT1A and 5-HT2A receptors. One study highlighted a compound that produced a more pronounced antidepressant-like effect than imipramine in animal models, without affecting locomotor activity (Czopek et al., 2010).

Cytotoxicity in Cancer Research

Certain derivatives of this compound have demonstrated selective cytotoxicity against cancer cell lines. A study reported that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed potent cytotoxicity specifically against lung cancer cell lines, without being cytotoxic to non-tumor cells (Rodrigues et al., 2018).

Use in Asymmetric Catalysis

The use of diarylthiazolidin-2,4-diones, related to this compound, in asymmetric catalysis has been documented. They have been employed as nucleophiles in catalysis to obtain biologically important thiazolidin-2,4-diones with high enantio- and diastereoselectivities, demonstrating their utility in synthetic chemistry (Jiao et al., 2016).

Nucleoside Synthesis and Cytotoxicity

Research has been conducted on the synthesis of nucleosides using this compound derivatives. These synthesized nucleosides have been evaluated for cytotoxicity and apoptotic activity, with some showing promising results in inducing apoptosis in cancer cells (Chiacchio et al., 2003).

Safety and Hazards

The safety information for 1-Cyclopropylimidazolidine-2,4-dione includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h4H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYPTAUZHQKYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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